N-[6,6-dimethyl-5-[(1-methyl-4-piperidinyl)-oxomethyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide is a piperidinecarboxamide. PHA-793887 has been used in trials studying the treatment of Advanced/Metastatic Solid Tumors.
Related Compounds
Alvocidib
Compound Description: Alvocidib (also known as flavopiridol) is a semi-synthetic flavonoid that acts as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9. It exhibits anti-proliferative activity against various cancer cells by inducing cell cycle arrest and apoptosis. []
AT-7519
Compound Description: AT-7519 is a small molecule inhibitor of CDKs, primarily targeting CDK1, CDK2, and CDK4. It demonstrates antitumor activity in preclinical models by disrupting cell cycle progression and inducing apoptosis in cancer cells. [, ]
JNJ-7706621
Compound Description: JNJ-7706621 is a potent and selective inhibitor of CDK4/6. It exerts its anti-cancer effects by blocking the cell cycle progression at the G1 phase, preventing tumor cell proliferation. [, ]
Palbociclib
Compound Description: Palbociclib is a highly selective inhibitor of CDK4/6. It demonstrates significant antitumor activity against various cancer types by inhibiting cell cycle progression and promoting cell differentiation. []
Roscovitine
Compound Description: Roscovitine (also known as seliciclib) is a purine derivative that acts as a potent and selective inhibitor of multiple CDKs, including CDK1, CDK2, CDK5, and CDK7. It exhibits anti-proliferative and pro-apoptotic activity against various cancer cells. []
PHA-793887 Analogs with Imidazole-4-N-acetamide Scaffold
Compound Description: These are a series of novel compounds synthesized and evaluated for their CDK inhibitory activity. [] The study aimed to improve the selectivity of PHA-793887 while maintaining its potency.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PF-06256142 is a potent and selective orthosteric agonist of the D1 receptor with D1 EC50=30 nM and D1 binding Ki = 12 nM. PF-06256142 may be useful for treatment of Parkinson’s disease (PD) and schizophrenia. PF-06256142 has reduced receptor desensitization relative to dopamine and other catechol-containing agonists. PF-06256142 has the (+)-Enantiomer with [α]20/D = +35.2 (c 0.32, CH2Cl2). The pharmacokinetic properties of PF-06256142 such as metabolic stability, high passive permeability, and low MDR and BCRP efflux ratios make this compound suitable for oral dosing and in vivo study.
PF-06263276 is a potent and selective pan-JAK inhibitor which is suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. PF-06263276 has IC50 values = JAK1 2.2 nM; JAK2 23.1 nM; JAK3 59.9 nM. Janus kinases, JAKs, are a family of tyrosine kinases comprising four members (JAK1, -2, -3, and Tyk2). They play a critical role in both innate and adaptive immunity, since they function as key transducers in the signaling processes of many cytokine receptors.
PF-06260414 is under investigation in clinical trial NCT02070939 (Study To Evaluate Safety And Tolerability Of Single And Multiple Ascending Doses Of PF- 06260414 In Healthy Western And Japanese Male Subjects).
PF-06446846 is a triazolopyridine that is 3H-[1,2,3]triazolo[4,5-b]pyridine substituted by a 4-{(3-chloropyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl}phenyl group at position 3. It is a potent inhibitor of PCSK9. It has a role as an antilipemic drug and an EC 3.4.21.61 (kexin) inhibitor. It is a monochloropyridine, a member of piperidines, a tertiary carboxamide, a member of benzamides and a triazolopyridine.
PF-06795071 is a potent and selective covalent MAGL inhibitor with MAGL IC50 = 3 nM; FAAH IC50 = 3.1 µM; log D= 3.8; Cb,u/Cp,u = 1.4. PF-06795071 features a novel trifluoromethyl glycol leaving group which confers significant physicochemical property improvements as compared with earlier inhibitor series with more lipophilic leaving groups. The design strategy focused on identifying an optimized leaving group that delivers MAGL potency, serine hydrolase selectivity, and CNS exposure; while simultaneously, reducing LogD, improving solubility, and minimizing chemical lability. PF-06795071 achieves excellent CNS exposure, extended 2-AG elevation effect in vivo, and decreased brain inflammatory markers in response to an inflammatory challenge.